molecular formula C12H12N2O B13255519 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one

1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one

Cat. No.: B13255519
M. Wt: 200.24 g/mol
InChI Key: VSYFGFHJECOEPU-UHFFFAOYSA-N
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Description

1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one (CAS 1333127-93-7) is a high-value aromatic ketone featuring a 1-methylimidazole substituent. With a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol, this compound serves as a crucial synthetic intermediate in organic and medicinal chemistry research . Its primary research application is as a key building block for the synthesis of pharmacologically active molecules. Specifically, it is used in Claisen-Schmidt condensation reactions with various aromatic aldehydes to generate a library of novel chalcone derivatives . These chalcones are investigated as a new class of potent and selective monoamine oxidase (MAO) inhibitors, with potential applications in the study of neurodegenerative disorders such as Parkinson's disease . The structure of the compound, which includes the electron-rich 1-methylimidazole ring linked to an acetophenone core, is engineered to facilitate interaction with enzyme active sites, allowing researchers to explore structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[4-(3-methylimidazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-7-13-8-14(12)2/h3-8H,1-2H3

InChI Key

VSYFGFHJECOEPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=CN2C

Origin of Product

United States

Preparation Methods

Preparation Methods

Reported Synthetic Routes

Route via α-Bromoacetophenone and Guanidine Derivatives (Cyclization Approach)
  • Starting materials: α-bromoacetophenone and guanidine or its derivatives.
  • The α-bromoacetophenone acts as the electrophilic partner, reacting with guanidine or protected guanidine derivatives to form the imidazole ring via cyclization.
  • Controlled addition of α-bromoacetophenone is critical due to exothermic reaction nature, which affects yield and workup.
  • Hydrolysis and methylation steps follow to give the N-methylated imidazole product.

Key data from synthesis optimization:

Entry α-Bromoacetophenone (mol) Guanidine Derivative (mol) Temp (°C) Time (h) Yield (%)
10 0.5 1.0 15–25 7.5 60.0
11 1.0 2.0 15–30 8.5 59.3
12 1.3 2.5 15–30 9.0 58.7
  • Yields in the 58–60% range were typical under optimized conditions.
  • Purification involved extraction, pH adjustment, and recrystallization to isolate the product as a solid with melting points around 164–165 °C for intermediates and 218–220 °C for the methylated product.
Ullmann Coupling Followed by Demethylation and Functional Group Transformation
  • Starting from p-bromoanisole and imidazole, an Ullmann-type coupling catalyzed by copper catalysts forms 1-(4-methoxyphenyl)-1H-imidazole.
  • The methoxy group is then demethylated using boron tribromide to yield 4-(imidazol-1-yl)phenol.
  • Further functional group transformations convert the phenol to the ethanone derivative.

Process highlights:

  • Extraction and purification steps include aqueous NaOH treatment, ethyl acetate extraction, drying, and crystallization.
  • Control of aqueous NaOH concentration (8–10%) and reaction temperature are critical for high purity and yield.
  • This method avoids copper ion contamination and improves product color and purity.
Direct Methylation and Acetylation of Imidazole-Phenyl Precursors
  • Starting from 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one, methylation at the imidazole nitrogen can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • Acetylation of the phenyl ring is introduced either before or after imidazole substitution depending on the route.
  • Purity of the final product typically exceeds 98% as confirmed by gas chromatography (GC).

Analytical and Characterization Data

  • Melting points: 115–119 °C for the imidazole-phenyl ethanone compounds.
  • Mass spectrometry (ESI-MS): Molecular ion peaks consistent with molecular weight ~186 g/mol.
  • NMR Spectroscopy:
    • ^1H NMR shows characteristic signals for aromatic protons, methyl groups on imidazole nitrogen (~3.3 ppm), and acetyl methyl protons (~2.0 ppm).
    • ^13C NMR confirms carbonyl carbon (~195 ppm) and aromatic carbons.
  • Purity: Typically >98% by GC analysis.
  • Storage: Recommended under inert gas, cool and dark conditions to prevent degradation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclization of α-bromoacetophenone + guanidine α-bromoacetophenone, guanidine derivatives 15–30 °C, 7–9 h, controlled addition ~58–60 Requires careful temperature control; exothermic
Ullmann coupling + demethylation p-bromoanisole, imidazole, BBr3 Ullmann reaction, then BBr3 demethylation Not specified Avoids copper contamination; multi-step
Direct methylation of imidazole-phenyl ethanone 1-(4-(1H-imidazol-1-yl)phenyl)ethanone, methyl iodide Basic conditions, room temp or reflux Not specified High purity product; simple methylation step

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with reagents like hydrazines and organometallics.
Key examples :

Reagent/ConditionsProduct FormedYieldBiological RelevanceSource
Hydrazine hydrate (excess)Hydrazone derivatives (e.g., 22 )51–57%Precursors for heterocyclic synthesis
Grignard reagents (RMgX)Tertiary alcoholsNRIntermediate for drug analogs
Sodium borohydride (NaBH₄)Secondary alcoholNRReductive modification

NR = Not reported in available sources.

Condensation Reactions

The ketone participates in acid-catalyzed condensations to form heterocycles:
a. Paal-Knorr Pyrrole Synthesis
Reacted with 1,4-diones (e.g., 4 , 5 , 6a–d ) in acetic acid with NaOAc under reflux:

text
1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one + 1,4-dione → Pyrrole hybrids (e.g., **8**, **9**)
  • Yield : 42–62% (benzofuranone derivatives)

  • Application : Antibacterial agents against Bacillus subtilis and Klebsiella pneumoniae .

b. Benzofuranone Hybrid Formation
Condensation with 3(2H)-benzofuranones (11 ) in AcOH/H₂SO₄ or Ac₂O/NaOAc:

text
Aldehyde intermediate (**10**) + Benzofuranones → Hybrids (**8**, **9**)
  • Conditions : 100°C, 1.5–6 h

  • Yield : 26–62% .

Oxidative Cyclization

Critical for synthesizing thiadiazole derivatives:
Example pathway :

  • Conversion to thiosemicarbazone (17 ) using thiosemicarbazide.

  • Oxidative cyclization with NH₄Fe(SO₄)₂·12H₂O → Thiadiazole (18 ).

  • Diazotation/Cu-mediated chlorination → 19 , followed by thiomorpholine substitution → 20 .

Key product : 4-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxide (16a ), though yields were unspecified .

Functional Group Interconversion

a. Chlorination
Treatment with SOCl₂ converts hydroxyl groups to chlorides:

text
1-(2-Hydroxyethyl) derivative → 1-(2-Chloroethyl) analog (**31**)
  • Yield : 90% for subsequent chloroformyl derivative (33 ) .

b. Carboxylic Acid Formation
Oxidation of chlorinated intermediates using KMnO₄/NaHCO₃:

text
**31** → Carboxylic acid (**32**)
  • Yield : 55% .

Heterocycle Coupling Reactions

a. Thiadiazole Synthesis
Reaction with thiomorpholine in dioxane:

text
**19** + Thiomorpholine → **20** (pre-oxidation intermediate)
  • Oxidation : H₂O₂/AcOH converts 20 to sulfone derivatives .

b. Imidazole-Aryl Hybrids
Diazonium salt coupling with aromatic amines forms azo derivatives, though specific protocols require further documentation.

Stability and Reactivity Considerations

  • Thermal Stability : Stable under reflux conditions in polar aprotic solvents (e.g., AcOH, dioxane) .

  • pH Sensitivity : Reactions in acidic media (e.g., H₂SO₄, HCl) require controlled conditions to avoid decomposition .

  • Oxidative Sensitivity : Susceptible to strong oxidants like KMnO₄, necessitating stoichiometric control .

Scientific Research Applications

1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one is a chemical compound featuring an imidazole ring and a phenyl group, which contributes to its diverse chemical and biological properties. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is known for its versatility. This compound is significant in pharmaceuticals, agrochemicals, and materials science because of its potential applications in drug development and chemical synthesis.

Antimicrobial and Antifungal Properties
Research indicates that 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one has significant biological activity. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents. The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which may modulate their activity and lead to desired biological effects.

Synthesis
The synthesis of 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one typically involves several steps:

  • Initial Steps : Details regarding the initial steps of the synthesis were not available in the provided search results.
  • Intermediate Formation : Specific information on intermediate formation was not available in the provided search results.
  • Final Cyclization : Details regarding the final cyclization step were not available in the provided search results.

For industrial production, methods are optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are commonly employed.

Applications
This compound has diverse applications across multiple domains:

ApplicationDescription
PharmaceuticalDue to its antimicrobial and antifungal properties, it can be employed in synthesizing new drugs.
AgrochemicalDetails regarding applications in this field were not available in the search results.
Materials ScienceDetails regarding applications in this field were not available in the search results.
Chemical SynthesisIts ability to undergo various chemical transformations while retaining biological activity makes it a valuable compound for research and application.
Research and Study1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one serves as a crucial building block in synthesizing complex molecules, thereby fostering advancements in drug discovery, materials science, and other scientific fields. Its unique structure and reactivity make it an invaluable asset in exploring novel chemical entities and their potential applications.

Structural Relatives
Several compounds share structural similarities with 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one.

Compound NameStructural FeaturesUnique Aspects
1-[4-(1H-Imidazol-1-yl)phenyl]ethanoneContains an imidazole ring similar to the target compoundLacks the methyl substitution on the imidazole ring
3-[hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanoneIncorporates both furanone and imidazole moietiesOffers different reactivity due to furanone presence
1,1,2,2-tetra(4-(1H-imidazol-1-yl)phenyl)ethyleneFeatures multiple imidazole substitutionsHigher complexity with potential different biological activities

Mechanism of Action

The mechanism of action of 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. It can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one with derivatives sharing phenyl-imidazole or acetyl-substituted heterocyclic frameworks. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Physical State Key Data Sources
1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one (Target) C₁₂H₁₂N₂O 200.24 - 1-Methylimidazole at phenyl para position
- Acetyl group
Not reported Deduced from analogous structures
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one () C₆H₇ClN₂O 158.59 - Chloro substituent on imidazole
- Methyl and acetyl groups
Oil
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one () C₈H₁₀N₂O 150.18 - Ethenyl group on imidazole
- Methyl and acetyl groups
Not reported
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () C₁₂H₁₂ClN₃O₂ 265.70 - Chloromethylphenyl group
- Nitro and dimethyl groups on imidazole
Yellow solid (mp 120°C)
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () C₁₁H₁₂ClNO₂S 265.73 - Chloromethylphenyl group
- Sulfoxide-acetyl hybrid
White solid (mp 137.3–138.5°C)

Key Comparative Insights

Substituent Effects on Reactivity and Applications The target compound lacks electron-withdrawing groups (e.g., nitro, chloro) present in analogs like ’s 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. This difference may reduce electrophilic reactivity but enhance compatibility in coupling reactions (e.g., Suzuki-Miyaura) due to the acetyl group’s moderate electron-withdrawing effect . However, the absence of a phenyl ring limits its π-π stacking interactions compared to the target compound .

Synthetic Methodologies

  • Chloromethylphenyl-imidazole derivatives (e.g., ) are synthesized via SOCl₂-mediated chlorination of precursor alcohols , whereas acetyl-substituted imidazoles (e.g., ) may involve Friedel-Crafts acylation or nucleophilic substitution . The target compound’s synthesis could follow analogous routes using 1-methylimidazole and 4-acetylphenylboronic acid.

Physicochemical Properties

  • The target compound’s acetyl group likely lowers its melting point compared to ’s nitroimidazole derivative (mp 120°C) but increases solubility in polar aprotic solvents.
  • ’s sulfoxide-acetyl hybrid exhibits a higher melting point (137.3–138.5°C), attributed to strong dipole-dipole interactions from the sulfoxide moiety .

Biological and Catalytic Relevance

  • Pyrazole-acetyl analogs in demonstrate antimicrobial activity, suggesting that the target compound’s acetyl group could similarly interact with microbial enzymes .
  • ’s sulfonyl-acetyl derivatives are used in ruthenium-catalyzed reactions, highlighting the role of acetyl groups in stabilizing metal-ligand complexes .

Biological Activity

1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one, a compound characterized by its unique structure featuring an imidazole ring and a phenyl group, has garnered attention for its significant biological activity. This article reviews various studies focusing on its antimicrobial, antifungal, and potential therapeutic properties.

  • Molecular Formula : C₁₂H₁₂N₂O
  • Molecular Weight : 200.24 g/mol
  • Density : 1.11 g/cm³
  • Boiling Point : 375.25°C
  • Flash Point : 180.75°C

The imidazole ring contributes to the compound's reactivity and interaction with biological targets, making it a candidate for drug development and chemical synthesis applications .

Antimicrobial Activity

Research indicates that 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus0.0039 - 0.025 mg/mLComplete death within 8 hours
Escherichia coli0.0039 - 0.025 mg/mLComplete death within 8 hours
Bacillus subtilisNotable inhibitionVariable effectiveness

The compound's mechanism of action involves interaction with specific enzymes and receptors, which may modulate their activity, leading to desired biological effects .

Antifungal Properties

In addition to its antibacterial activity, this compound has demonstrated antifungal effects. In vitro studies have shown its effectiveness against common fungal pathogens, suggesting potential applications in treating fungal infections.

Table 2: Antifungal Activity Overview

Fungal StrainMIC (mg/mL)Effectiveness
Candida albicans<0.01High potency
Aspergillus niger<0.05Moderate potency

These results indicate that the compound can serve as a lead structure for developing new antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one can be partially attributed to its structural features. The presence of the methyl group on the imidazole ring enhances its interaction with biological targets compared to similar compounds lacking this substitution.

Table 3: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Biological Aspects
1-[4-(1H-Imidazol-1-yl)phenyl]ethanoneImidazole ring without methyl substitutionLower activity
3-[hydroxy(phenyl)methyl]-4-(methylimidazol)Furanone and imidazole moietiesDifferent reactivity
1,1,2,2-tetra(4-(imidazol-1-yl)phenyl)ethyleneMultiple imidazole substitutionsHigher complexity

The unique substitution pattern on the imidazole ring of this compound imparts distinct chemical and biological properties that differentiate it from other related compounds .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in neurodegenerative diseases due to its neuroprotective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The compound has shown promise in protecting these neurons from degeneration, indicating a possible role in treating conditions like Parkinson's disease .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via base-promoted cyclization or condensation reactions. For example, analogous imidazole derivatives have been prepared using transition-metal-free conditions with ketones and amidines, where optimization of base strength (e.g., NaOH or KOH), solvent polarity, and reaction temperature (e.g., 80–120°C) significantly impacts yield . Catalytic systems or microwave-assisted synthesis may further enhance efficiency. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns on the imidazole and phenyl rings.
  • FTIR verifies functional groups (e.g., ketone C=O stretch near 1700 cm⁻¹) .
  • Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related imidazole derivatives (e.g., R factor < 0.05, data-to-parameter ratio > 14) .
  • HPLC (C18 column, UV detection) ensures purity (>98%) by resolving residual reactants or byproducts .

Q. What purification strategies are effective for obtaining high-purity material for biological or catalytic studies?

  • Methodological Answer :
  • Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes polar impurities.
  • Recrystallization from ethanol or acetonitrile improves crystallinity .
  • Preparative HPLC (reverse-phase, methanol/water mobile phase) is advised for isolating ultra-pure samples (<1% impurities) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites susceptible to electrophilic attack (e.g., the imidazole nitrogen) .
  • Molecular dynamics simulations in explicit solvents (e.g., DMSO, water) assess solvation effects on stability and aggregation behavior .

Q. What experimental approaches resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Variable-temperature NMR identifies dynamic processes (e.g., tautomerism in imidazole rings) that may cause signal splitting .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (mass error < 2 ppm).
  • Powder X-ray diffraction detects polymorphic variations impacting melting points or solubility .

Q. How do substituents on the imidazole ring influence the compound’s photophysical or catalytic properties?

  • Methodological Answer :
  • UV-Vis spectroscopy (e.g., λmax shifts) and fluorescence quenching studies quantify electronic effects of substituents (e.g., electron-withdrawing groups reduce emission intensity) .
  • Electrochemical analysis (cyclic voltammetry) correlates substituent electronic effects with redox potentials, relevant for catalytic applications .

Q. What strategies mitigate competing side reactions during functionalization of the ketone group?

  • Methodological Answer :
  • Protecting group chemistry (e.g., acetal formation) prevents undesired ketone reactivity during imidazole functionalization .
  • Kinetic control (low temperature, short reaction times) minimizes over-oxidation or aldol condensation byproducts .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data on bond angles in the imidazole core?

  • Methodological Answer :
  • Compare Cambridge Structural Database (CSD) entries for analogous compounds to identify trends in bond angles (e.g., C-N-C angles typically 108–112°).
  • Validate experimental data against DFT-optimized geometries to distinguish measurement artifacts from true structural variations .

Application-Oriented Questions

Q. What role does this compound play in designing covalent organic frameworks (COFs) or porous materials?

  • Methodological Answer : The phenyl-imidazole moiety can act as a linker in COFs via condensation reactions (e.g., with boronic acids). Structural rigidity and π-conjugation enhance framework stability and optoelectronic properties, as seen in COF-1/COF-5 analogs (surface area > 700 m²/g) .

Q. How can the compound be modified to enhance its bioactivity or selectivity in medicinal chemistry studies?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or imidazole positions to modulate lipophilicity (ClogP) and hydrogen-bonding capacity .
  • Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., cytochrome P450 enzymes) .

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